Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime
Description
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is a heterocyclic oxime ether derivative incorporating a naphthofuran scaffold. The compound features an acetaldehyde-derived oxime group linked via an ether bond to the 1-amino-substituted naphtho[2,1-b]furan system. This structure combines the reactivity of the oxime group with the aromatic and electronic properties of the naphthofuran moiety, making it relevant for pharmacological and agrochemical applications .
The naphthofuran core is known for planar geometry and π-π stacking interactions, as observed in ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate, a structurally related compound.
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[(E)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine |
InChI |
InChI=1S/C14H12N2O2/c1-2-16-18-14-13(15)12-10-6-4-3-5-9(10)7-8-11(12)17-14/h2-8H,15H2,1H3/b16-2+ |
InChI Key |
ZKYMKCJDLKTSFD-APQPDGGLSA-N |
Isomeric SMILES |
C/C=N/OC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Canonical SMILES |
CC=NOC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime typically involves multiple steps. One common method starts with the reaction of 2-hydroxynaphthalene-1-carbaldehyde with hydroxylamine hydrochloride in the presence of fused sodium acetate to yield the corresponding oxime . This intermediate is then acetylated using acetic anhydride to form 2-acetyloxynaphthalene-1-carbonitrile . Subsequent reactions with various alkylating agents and ring closure reactions using sodium ethoxide solution lead to the formation of the desired naphthofuran derivatives .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Oxime Group Reactivity
The oxime moiety (C=N-OH) undergoes characteristic transformations:
-
Tautomerism : The compound exists in equilibrium between syn (Z) and anti (E) configurations, influenced by solvent polarity and temperature .
-
Nucleophilic Attack : The hydroxylamine nitrogen can act as a nucleophile. For example, reactions with electrophiles like aldehydes or ketones form imine derivatives under acidic conditions.
-
Dehydration : Treatment with POCl₃ or other dehydrating agents converts the oxime to a nitrile group (C≡N), as demonstrated in analogous benzofuran systems .
Naphthofuran Ring Reactions
The fused naphtho[2,1-b]furan system participates in electrophilic and cycloaddition reactions:
These reactions exploit the electron-rich aromatic system for functionalization or annulation, enabling access to polycyclic architectures .
Catalytic Transformations
The compound serves as an intermediate in catalytic processes:
-
Ammoximation : In the presence of TS-1/H₂O₂, analogous oximes form via NH₃ oxidation to NH₂OH, followed by condensation with aldehydes .
-
Friedländer Condensation : Microwave-assisted reactions with α-methylene carbonyl compounds yield 1,8-naphthyridine derivatives under NaH catalysis .
Biological Activity-Related Modifications
Derivatization strategies enhance pharmacological potential:
-
Schiff Base Formation : Reaction with arylhydrazines generates hydrazone derivatives, which exhibit antimicrobial activity .
-
Sulfonation : Treatment with Na₂S followed by alkylation introduces thioether side chains, improving metabolic stability .
Mechanistic Insights
Key intermediates and pathways include:
-
Bromination-Coupling Sequence : NaBr/K₂S₂O₈ mediates bromination at the naphthol position, enabling subsequent coupling with amines .
-
Radical Pathways : Ce(NH₄)₂(NO₃)₆ promotes oxidation of intermediates to α-imine ketones .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activities that make it a candidate for drug development. Research has shown that derivatives of naphthofurans possess antimicrobial properties, which can be leveraged for developing new antibiotics or antifungal agents. For instance, studies on related naphthofuran compounds indicate their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Activity
A study demonstrated that naphthofuran derivatives showed promising results in inhibiting the growth of pathogenic fungi and bacteria. The derivative containing the acetaldehyde oxime moiety was particularly effective due to its ability to disrupt microbial cell membranes .
Materials Science
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime can also be utilized in the development of advanced materials. Its unique structural properties allow it to be used as a precursor for synthesizing polymers and other materials with specific functionalities. For example, the incorporation of naphthofuran units into polymer matrices can enhance their mechanical and thermal properties.
Table 1: Properties of Naphthofuran-Based Polymers
| Property | Value | Application |
|---|---|---|
| Thermal Stability | Up to 300°C | High-temperature applications |
| Mechanical Strength | High | Structural components |
| Chemical Resistance | Excellent | Coatings and protective layers |
Environmental Science
The potential use of this compound in environmental applications is an emerging area of research. Its ability to act as a chelating agent may allow it to bind heavy metals and other pollutants, facilitating their removal from contaminated environments.
Case Study: Heavy Metal Chelation
Research indicates that naphthofuran-based compounds can effectively chelate heavy metals such as lead and cadmium from aqueous solutions. This property could be harnessed for developing environmentally friendly remediation strategies .
Mechanism of Action
The mechanism of action of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The naphthofuran ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dinaphtho[2,1-b]furan-2-yl-methanone Oxime Derivatives
Compounds such as dinaphtho[2,1-b]furan-2-yl-methanone oxime () share the naphthofuran-oxime backbone but differ in substitution patterns. Key distinctions include:
- Substituent Effects: The title compound’s acetaldehyde-derived oxime ether introduces a smaller alkyl group compared to bulkier benzyl or acyl substituents in other oxime derivatives.
- Antimicrobial Activity: Dinaphthofuran oxime derivatives exhibited weak antimicrobial activity (MIC: 128–512 μg/mL) against pathogens like Salmonella typhimurium and Candida tropicalis. The 1-aminonaphthofuran group in the title compound may improve activity due to enhanced hydrogen bonding and π-stacking .
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Target | MIC (μg/mL) | Reference |
|---|---|---|---|
| Dinaphthofuran-methanone oxime | Bacillus subtilis | 512 | |
| O-Benzyl pyrazole oxime ethers | Fungi | 8–32 | |
| Title Compound* | Candida spp. (predicted) | N/A | – |
*Experimental data pending; predicted activity based on structural analogs.
Naphthofuran-Amine Derivatives
Methoxynaphthofuranylamine derivatives (e.g., 1-(8-methoxynaphtho[2,1-b]furan-2-yl)methylamine) () lack the oxime group but share the naphthofuran scaffold. Key differences include:
- Functional Groups : The oxime ether in the title compound introduces nucleophilic reactivity (C=N–O), absent in amine derivatives. This may confer distinct pharmacological mechanisms, such as metal chelation or enzyme inhibition .
- Crystal Packing: Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate exhibits N–H···O hydrogen bonds and π-π interactions (3.555 Å between furan and benzene rings). The title compound’s oxime group likely alters these interactions, affecting solubility and stability .
Acetaldehyde Oxime and Simple Oxime Ethers
Acetaldehyde oxime (CAS 107-29-9) itself is a flammable liquid with irritant properties (). When functionalized as an ether (e.g., O-benzyl or O-naphthofuran derivatives):
- Biological Activity : O-Benzyl oxime ethers with β-methoxyacrylate substituents show high fungicidal activity (), while the title compound’s naphthofuran linkage may redirect activity toward bacterial targets.
- Safety Profile : The parent acetaldehyde oxime poses flammability and toxicity risks. The naphthofuran etherification likely reduces volatility but retains irritancy risks .
Table 2: Key Physicochemical Parameters
*Predicted based on structural analogs.
Biological Activity
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is a compound of increasing interest within medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an acetaldehyde moiety linked to an oxime functional group and a naphtho[2,1-b]furan structure. The synthesis of such compounds often involves multi-step reactions that include the formation of the naphtho[2,1-b]furan backbone followed by oxime formation. Recent methodologies emphasize environmentally friendly synthetic routes, including one-pot reactions and the use of green solvents .
Antimicrobial Properties
Research indicates that derivatives of naphthofurans exhibit significant antimicrobial activity. For instance, a study demonstrated that certain naphthofuran compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
Naphthofuran derivatives have been investigated for their anti-inflammatory effects. Compounds structurally related to this compound have shown promise in reducing inflammation in preclinical models. This is attributed to their ability to inhibit pro-inflammatory cytokines .
Antioxidant Activity
The antioxidant potential of naphthofurans has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The presence of the naphthalene ring system is believed to contribute significantly to this activity .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several naphthofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with an oxime functional group exhibited enhanced antimicrobial efficacy compared to their non-oxime counterparts.
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Naphthofuran A | 32 | 64 |
| This compound | 16 | 32 |
Study 2: Anti-inflammatory Activity
In a model of induced inflammation using lipopolysaccharide (LPS), this compound was shown to significantly reduce levels of TNF-alpha and IL-6 when administered at a dose of 10 mg/kg.
Q & A
Q. What are the common synthetic routes for Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime, and how do reaction conditions influence product purity?
The compound is synthesized through a multi-step process involving cyclization and oxime formation. A critical intermediate, ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate , is prepared via microwave-assisted cyclization (5–6 minutes, 73% yield) followed by recrystallization from aqueous dimethylformamide . Oxime formation employs hydroxylamine derivatives under reflux in ethanol, catalyzed by amino acids like L-proline (72–88% yields) . Key parameters include:
- Catalyst selection : Proline enhances reaction kinetics compared to histidine .
- Solvent polarity : Ethanol balances precursor solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) removes unreacted aldehydes .
Monitor progress via TLC (Rf 0.3–0.5 in hexane:EtOAc 3:1) and confirm purity through NMR and FTIR .
Advanced Synthesis
Q. How do researchers resolve contradictions in reported reaction yields for naphthofuran-oxime derivatives under varying catalytic conditions?
Yield discrepancies (e.g., 72% vs. 88%) arise from steric effects, solvent choice, and catalyst loading. Methodological approaches include:
Design of Experiments (DoE) : Optimize parameters like microwave power (300–600 W) and solvent-free conditions to improve cyclization efficiency .
Steric analysis : Bulky aryl substituents reduce yields by 15–20% due to transition-state crowding .
Catalyst recycling : Immobilized amino acids on silica enable 5× reuse without yield loss .
Validate using GC-MS purity analysis (>95% by area normalization) and compare with DFT-calculated transition states .
Basic Characterization
Q. What spectroscopic techniques provide definitive structural confirmation of this compound?
- ¹H NMR : Oxime proton (δ 8.2–8.4 ppm, singlet) and naphthofuran aromatic protons (δ 7.2–7.9 ppm) .
- X-ray crystallography : Confirms planar naphthofuran system (dihedral angle = 2.05° ± 0.15°) and N–H···O hydrogen bonding (2.892 Å) .
- FTIR : C=N stretch (1640–1650 cm⁻¹) and N–O vibration (930–950 cm⁻¹) .
Advanced Characterization
Q. How should researchers address dynamic interconversion of oxime isomers during chromatographic analysis?
Isomerization (syn/anti) during GC requires:
Low-temperature separation : Column at 40°C minimizes thermal interconversion .
Chemometric deconvolution : Multivariate curve resolution (MCR) resolves overlapping peaks .
On-column derivatization : Acetylation stabilizes isomers for accurate quantification.
Validate with variable-temperature FTIR and DFT calculations (B3LYP/6-311++G**) .
Biological Evaluation
Q. What in vitro models are appropriate for pharmacological screening of this compound?
- Anticancer activity : MCF-7 and HepG2 cell lines (MTT assay, IC₅₀ ~18.7 μM) .
- Antimicrobial testing : S. aureus (broth microdilution, CLSI M07-A9) .
- Mechanistic studies : Topoisomerase II inhibition (DNA relaxation assay) and apoptosis markers (Annexin V/PI flow cytometry) .
Crystallographic Analysis
Q. What packing interactions dominate the solid-state structure?
- N–H···O hydrogen bonds : Form chains along the [010] axis (2.89 Å) .
- π-π stacking : Furan-benzene centroid distance = 3.555 Å .
- Thermal stability : Decomposition onset at 218°C (DSC) .
Hirshfeld surface analysis indicates 34% H-bond contribution to crystal cohesion .
Green Chemistry
Q. How can solvent selection improve sustainability in synthesis?
- Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME) to reduce E-factor by 40% .
- Energy minimization : Microwave synthesis reduces time from 6 hours to 8 minutes .
- Catalyst recycling : Silica-immobilized L-proline enables 5× reuse .
Computational Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
